N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJEKJICRZHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide typically involves multicomponent reactions (MCRs). One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide. This reaction is usually carried out in methanol at room temperature, leading to moderate to high yields .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using aqueous micelles as reaction media, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its bioisosterism with carboxylic acids and amides. It can be used in the design of drugs with improved metabolic stability and lipophilicity. Research has shown its potential as an anti-inflammatory, antiviral, and antibiotic agent .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Functional Groups
Key Structural Features:
- Target Compound : Tetrazole-methyl-benzamide scaffold with a 4-methoxy substituent.
- Benzenamine Analogs (5a–5j) : Tetrazole-methyl-aniline derivatives with varied substituents (e.g., halogens, nitro, methyl) and an additional 2-(prop-2-ynyloxy)phenyl group .
- Benzamide Derivatives (–11) : Include nitro, thiazole, or triazole moieties but lack the tetrazole-cyclohexyl group .
Functional Group Impact:
Key Observations :
Physical and Spectral Properties
Melting Points and Yields:
Trends :
- Halogenated derivatives (e.g., 5h) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .
- Methoxy groups (as in the target) are expected to reduce melting points compared to nitro or halogenated analogs.
Spectral Data Comparison:
- IR Spectroscopy :
- NMR :
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves a multicomponent reaction that incorporates cyclohexyl and tetrazole moieties. The general synthetic route can be summarized as follows:
- Reagents : Cyclohexyl isocyanide, tetrazole derivatives, and various aldehydes are used.
- Reaction Conditions : The reactions are often conducted under mild conditions, utilizing solvents such as dichloromethane or ethanol.
- Purification : The product is purified using column chromatography.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of N-substituted tetrazole derivatives against various cancer cell lines. For instance, derivatives similar to this compound have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) | MCF-7 | 3.1 |
| 2-hydroxy-4-methoxy-substituted derivative | HCT 116 | 3.7 |
| N-methyl-substituted derivative | MCF-7 | 2.2 |
Antiviral Activity
N-(phenylbenzamide) derivatives have been reported to exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies indicate that these compounds can enhance intracellular levels of APOBEC3G, which plays a crucial role in inhibiting HBV replication .
Table 2: Antiviral Activity Against HBV
| Compound Name | Activity Type | Effectiveness |
|---|---|---|
| IMB-0523 | Anti-HBV | Inhibits wild-type and drug-resistant HBV |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) | Anti-HBV | Significant inhibition observed |
The biological activity of this compound is thought to arise from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : They may affect pathways related to apoptosis and cell cycle regulation.
Case Study 1: Anticancer Research
In a study focused on the anticancer properties of tetrazole derivatives, researchers synthesized several compounds and tested their effects on various cancer cell lines. The results indicated that modifications on the benzamide moiety significantly influenced antiproliferative activity, with some compounds exhibiting selective toxicity towards cancer cells over normal cells .
Case Study 2: Antiviral Efficacy
Another study evaluated the antiviral efficacy of similar benzamide derivatives against HBV using both in vitro and in vivo models. The findings revealed that certain derivatives not only inhibited viral replication but also showed favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents for HBV infections .
Q & A
Q. Q1. What are the optimal synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxybenzamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves two key steps:
Tetrazole Ring Formation : Use the Huisgen cycloaddition or nitrile-azide cyclization to generate the 1-cyclohexyl-1H-tetrazole moiety. Zinc chloride or ammonium chloride catalysts improve efficiency .
Amide Coupling : React the tetrazole intermediate with 4-methoxybenzoyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine base). Optimize temperature (0–25°C) and stoichiometry to minimize byproducts .
Critical Parameters : Solvent polarity (DMF vs. acetonitrile), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Q2. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclohexyl, tetrazole, and benzamide moieties. Key signals:
- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet)
- Tetrazole C-N: δ 150–160 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for CHNO: 323.17 g/mol) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. Q3. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Anti-inflammatory Potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance bioactivity?
Methodological Answer:
Q. Q5. What strategies resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Assay Standardization : Replicate conflicting experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects in divergent models. For example, inconsistent cytotoxicity may arise from differential expression of apoptosis regulators (e.g., Bcl-2) .
- Pharmacokinetic Analysis : Assess compound stability in assay media (e.g., serum protein binding) using LC-MS .
Q. Q6. How can computational methods predict binding modes and optimize target selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonds between the tetrazole ring and catalytic residues (e.g., Arg120) .
- MD Simulations : Run 100 ns simulations in GROMACS to evaluate binding stability. Key metrics: RMSD (<2 Å), ligand-protein interaction entropy .
- Selectivity Screening : Compare docking scores across homologous targets (e.g., kinase isoforms) to minimize off-target effects .
Q. Q7. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Reaction Scalability : Replace batch reactors with flow chemistry systems to control exothermic steps (e.g., tetrazole cyclization) .
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess. For racemization-prone intermediates, employ low-temperature crystallizations .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
